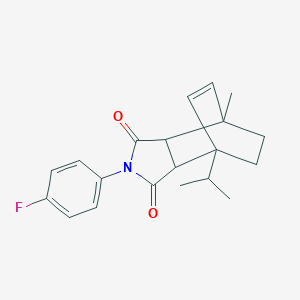
4-(2,4-dimethylphenoxy)-N-hexylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylphenoxy)-N-hexylbutanamide, also known as DMHBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHBA belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are compounds that inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids in the body.
Aplicaciones Científicas De Investigación
4-(2,4-dimethylphenoxy)-N-hexylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. As an FAAH inhibitor, 4-(2,4-dimethylphenoxy)-N-hexylbutanamide increases the levels of endocannabinoids in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 4-(2,4-dimethylphenoxy)-N-hexylbutanamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
4-(2,4-dimethylphenoxy)-N-hexylbutanamide works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, producing various physiological effects. By inhibiting FAAH, 4-(2,4-dimethylphenoxy)-N-hexylbutanamide increases the levels of endocannabinoids in the body, leading to enhanced analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
4-(2,4-dimethylphenoxy)-N-hexylbutanamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 4-(2,4-dimethylphenoxy)-N-hexylbutanamide has been shown to reduce pain and inflammation, improve anxiety and depression-like behaviors, and enhance cognitive function. 4-(2,4-dimethylphenoxy)-N-hexylbutanamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dimethylphenoxy)-N-hexylbutanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition, its ability to increase endocannabinoid levels in the body, and its potential therapeutic applications in various diseases. However, 4-(2,4-dimethylphenoxy)-N-hexylbutanamide also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential off-target effects on other enzymes and receptors in the body.
Direcciones Futuras
There are several future directions for 4-(2,4-dimethylphenoxy)-N-hexylbutanamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. 4-(2,4-dimethylphenoxy)-N-hexylbutanamide also has potential applications in other diseases, such as cancer and metabolic disorders, which warrant further investigation. Additionally, the development of novel FAAH inhibitors with improved properties and selectivity could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
4-(2,4-dimethylphenoxy)-N-hexylbutanamide can be synthesized through a multistep process, which involves the reaction of 4-(2,4-dimethylphenoxy)butanoic acid with hexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques, such as flash chromatography and preparative HPLC, to obtain 4-(2,4-dimethylphenoxy)-N-hexylbutanamide in high purity.
Propiedades
Fórmula molecular |
C18H29NO2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
4-(2,4-dimethylphenoxy)-N-hexylbutanamide |
InChI |
InChI=1S/C18H29NO2/c1-4-5-6-7-12-19-18(20)9-8-13-21-17-11-10-15(2)14-16(17)3/h10-11,14H,4-9,12-13H2,1-3H3,(H,19,20) |
Clave InChI |
FFNKZASJXLUOTN-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CCCOC1=C(C=C(C=C1)C)C |
SMILES canónico |
CCCCCCNC(=O)CCCOC1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)


![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)


![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B241165.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)